tert-Butyl 2-(dimethoxyphosphoryl)acetate is an organophosphorus compound characterized by its unique structure, which includes a tert-butyl group, an acetate moiety, and a dimethoxyphosphoryl group. Its molecular formula is C10H21O5P, and it has a molecular weight of 252.24 g/mol. The compound is known for its high solubility in various organic solvents and its potential applications in organic synthesis and medicinal chemistry .
The synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate typically involves the reaction of tert-butyl acetate with dimethyl phosphite in the presence of a suitable catalyst. This process allows for the formation of the desired product through nucleophilic substitution reactions. Alternative methods may include variations in reaction conditions or the use of different phosphonating agents to achieve similar compounds .
tert-Butyl 2-(dimethoxyphosphoryl)acetate has potential applications in various fields:
The versatility of this compound makes it a valuable building block in chemical research and industrial applications .
Several compounds exhibit structural similarities to tert-Butyl 2-(dimethoxyphosphoryl)acetate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diethyl 2-(dimethoxyphosphoryl)acetate | Ethyl groups instead of tert-butyl | Higher volatility; different reactivity profile |
Methyl 2-(dimethoxyphosphoryl)acetate | Methyl group instead of tert-butyl | More polar; may exhibit different biological activity |
tert-Butyl diethylphosphonoacetate | Contains diethyl instead of dimethoxy | Different steric hindrance; varied chemical behavior |
tert-Butyl 2-(dimethoxyphosphoryl)acetate is systematically named according to IUPAC guidelines as tert-butyl 2-(dimethoxyphosphoryl)acetate. Its molecular formula, C₈H₁₇O₅P (molecular weight 224.19 g/mol), reflects a structure comprising:
Structural representation:
$$ \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}_2 $$
Common synonyms include:
Key physical properties:
Property | Value | Source |
---|---|---|
Boiling point | 86–87°C (0.02 mmHg) | |
Density | 1.131 g/mL at 20°C | |
Refractive index (n_D) | 1.434 |
The compound’s significance is rooted in the development of phosphonate chemistry during the mid-20th century. Key milestones include:
The compound is synthesized via transesterification of trimethyl phosphonoacetate with potassium tert-butoxide, optimizing yield and purity for industrial-scale applications .
tert-Butyl 2-(dimethoxyphosphoryl)acetate addresses three critical challenges in modern synthesis:
As a Horner-Wadsworth-Emmons reagent, it produces E-alkenes with >90% selectivity in reactions with aldehydes. The mechanism proceeds through:
Example reaction:
$$ \text{RCHO} + \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}2 \xrightarrow{\text{Base}} \text{RCH=CHCO}2\text{t-Bu} + \text{Byproducts} $$
The compound’s acetate group facilitates mild saponification to α,β-unsaturated carboxylic acids, critical intermediates in:
The phosphoryl group permits diverse transformations:
Irritant